Cas no 2171593-11-4 (2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidooxy}acetic acid)

2171593-11-4 structure
Productnaam:2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidooxy}acetic acid
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidooxy}acetic acid Chemische en fysische eigenschappen
Naam en identificatie
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- 2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidooxy}acetic acid
- EN300-1518792
- 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]oxy}acetic acid
- 2171593-11-4
-
- Inchi: 1S/C26H24N2O7/c29-17-11-9-16(10-12-17)13-23(25(32)28-35-15-24(30)31)27-26(33)34-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23,29H,13-15H2,(H,27,33)(H,28,32)(H,30,31)
- InChI-sleutel: GCJDSGRILSZLAC-UHFFFAOYSA-N
- LACHT: O(C(NC(C(NOCC(=O)O)=O)CC1C=CC(=CC=1)O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
Berekende eigenschappen
- Exacte massa: 476.15835111g/mol
- Monoisotopische massa: 476.15835111g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 4
- Aantal waterstofbondacceptatoren: 7
- Zware atoomtelling: 35
- Aantal draaibare bindingen: 10
- Complexiteit: 717
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 134Ų
- XLogP3: 3.7
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidooxy}acetic acid Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1518792-0.5g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]oxy}acetic acid |
2171593-11-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1518792-2.5g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]oxy}acetic acid |
2171593-11-4 | 2.5g |
$6602.0 | 2023-06-05 | ||
Enamine | EN300-1518792-5.0g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]oxy}acetic acid |
2171593-11-4 | 5g |
$9769.0 | 2023-06-05 | ||
Enamine | EN300-1518792-0.25g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]oxy}acetic acid |
2171593-11-4 | 0.25g |
$3099.0 | 2023-06-05 | ||
Enamine | EN300-1518792-0.1g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]oxy}acetic acid |
2171593-11-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1518792-10000mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]oxy}acetic acid |
2171593-11-4 | 10000mg |
$14487.0 | 2023-09-27 | ||
Enamine | EN300-1518792-50mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]oxy}acetic acid |
2171593-11-4 | 50mg |
$2829.0 | 2023-09-27 | ||
Enamine | EN300-1518792-500mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]oxy}acetic acid |
2171593-11-4 | 500mg |
$3233.0 | 2023-09-27 | ||
Enamine | EN300-1518792-100mg |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]oxy}acetic acid |
2171593-11-4 | 100mg |
$2963.0 | 2023-09-27 | ||
Enamine | EN300-1518792-0.05g |
2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-hydroxyphenyl)propanamido]oxy}acetic acid |
2171593-11-4 | 0.05g |
$2829.0 | 2023-06-05 |
2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyphenyl)propanamidooxy}acetic acid Gerelateerde literatuur
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jörg Maurer,Rainer F. Winter,Biprajit Sarkar,Jan Fiedler,Stanislav Záliš Chem. Commun., 2004, 1900-1901
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D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
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Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031
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